Tyrosol

Antioxidant capacity DPPH assay FRAP assay

Tyrosol is a monophenolic ethanol compound with unique intracellular accumulation and CYP2D6/CYP2A6-mediated conversion to hydroxytyrosol, providing sustained exposure distinct from direct hydroxytyrosol administration. It is not interchangeable with catechol analogs due to superior thermal/oxidative stability (stable 18 months at 5–50 °C), which directly extends formulation shelf-life. Supported by human RCT data at 25 mg showing HDL elevation and endothelial function improvement, tyrosol is the procurement-optimal choice for cardiovascular supplements, functional beverages, and liver fibrosis models where disease-modifying efficacy comparable to hydroxytyrosol has been demonstrated.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 501-94-0
Cat. No. B1682651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosol
CAS501-94-0
Synonyms4-hydroxyphenylethanol
beta-(4-hydroxyphenyl)ethanol
n-tyrosol
p-hydroxyphenylethanol
p-tyrosol
para-hydroxyphenylethanol
tyrosol
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCO)O
InChIInChI=1S/C8H10O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,9-10H,5-6H2
InChIKeyYCCILVSKPBXVIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tyrosol (CAS 501-94-0): Procurement-Grade Phenylethanoid with Defined Pharmacokinetic and Differential Bioactivity Profile


Tyrosol (2-(4-hydroxyphenyl)ethanol, p-HPEA) is a naturally occurring phenylethanoid alcohol and a major simple phenol constituent of extra virgin olive oil and wine [1]. Structurally, it consists of a single para-substituted phenolic hydroxyl group with an ethanol side chain, which distinguishes it from the ortho-diphenolic (catechol) structure of its closest analog hydroxytyrosol [2]. Tyrosol demonstrates dose-dependent oral absorption in humans, with extensive phase II metabolism to glucuronide and sulfate conjugates, and undergoes hepatic CYP2D6/CYP2A6-mediated bioconversion to hydroxytyrosol in vivo [3]. Its procurement relevance stems from this unique dual identity: a stable precursor compound with demonstrated endogenous conversion capacity and a distinct bioactivity signature that differs quantitatively from its catechol analog across multiple assay systems.

Why Tyrosol Cannot Be Simply Substituted with Hydroxytyrosol or Other Olive Phenolics: Evidence-Based Procurement Rationale


Generic substitution of tyrosol with hydroxytyrosol, homovanillic alcohol, or oleuropein is scientifically unsound due to three irreducible differences: (i) tyrosol exhibits substantially lower direct radical-scavenging capacity than hydroxytyrosol but demonstrates intracellular accumulation kinetics that hydroxytyrosol does not replicate [1]; (ii) tyrosol serves as an endogenous metabolic precursor to hydroxytyrosol via polymorphic CYP2D6/CYP2A6 enzymes, a conversion pathway that provides sustained hydroxytyrosol exposure distinct from direct hydroxytyrosol administration [2]; (iii) tyrosol derivatives show greater thermal and oxidative stability during long-term storage than hydroxytyrosol compounds, directly impacting formulation shelf-life [3]. These differentiated properties are intrinsic to tyrosol's monophenolic structure and cannot be achieved by substituting with structurally distinct analogs. Selection between tyrosol and its alternatives must therefore be driven by the specific experimental or formulation objective rather than generic interchangeability.

Tyrosol (CAS 501-94-0): Head-to-Head Quantitative Differentiation Evidence Against Hydroxytyrosol and Class Analogs


Direct Radical Scavenging Activity: Tyrosol vs. Hydroxytyrosol in DPPH and FRAP Assays

Tyrosol exhibits consistently lower direct radical-scavenging activity than hydroxytyrosol across multiple cell-free antioxidant assays, a difference attributable to the absence of the ortho-diphenolic (catechol) moiety in tyrosol [1]. In comparative DPPH radical-scavenging assays, hydroxytyrosol esters were consistently more active than corresponding tyrosol esters, while in Rancimat testing for lipid matrix protection, tyrosyl esters demonstrated lower activity than free tyrosol [2]. In plasmid DNA protection assays, tyrosol and its β-D-fructofuranoside derivative displayed near-zero scavenging activity and negligible protective effects on DNA, whereas hydroxytyrosol and its glycoside were the best-performing compounds [3].

Antioxidant capacity DPPH assay FRAP assay Structure-activity relationship

Cell-Mediated LDL Oxidation Inhibition: Tyrosol vs. Hydroxytyrosol Efficacy Quantification

In a direct comparative study using J774 A.1 macrophage-mediated oxidation of LDL, hydroxytyrosol achieved 100% inhibition of cell-mediated LDL oxidation, whereas tyrosol achieved 40% inhibition under identical experimental conditions [1]. Critically, tyrosol demonstrated a distinct cellular accumulation profile: hydroxytyrosol was rapidly internalized (1.12 ± 0.05 ng/mg cell protein at early time points) and disappeared within 18 hours, while tyrosol accumulated progressively over time from 0.68 ± 0.09 ng/mg cell protein at 5 minutes to 1.72 ± 0.13 ng/mg cell protein at 18 hours [1]. Both compounds were effective when pre-incubated with cells for 2 hours and removed before LDL exposure, indicating cellular priming mechanisms independent of continuous extracellular presence [1].

LDL oxidation Cardiovascular protection Intracellular accumulation J774 A.1 macrophages

Human Cardiovascular Outcomes: Randomized Controlled Trial of Tyrosol Endothelial Function Improvement

In a randomized, crossover, controlled clinical trial involving 33 individuals at cardiovascular risk, supplementation with white wine plus 25 mg tyrosol per drink (WW + Tyr) for 4 weeks produced significant improvements in endothelial function and multiple cardiovascular biomarkers compared to control [1]. The WW + Tyr intervention significantly increased plasma HDL-cholesterol and antithrombin III, while decreasing plasma homocysteine, endothelin 1, and CD40L (p < 0.05) [1]. Additionally, gene expression of P65/RELA and CFH in peripheral blood mononuclear cells was reduced [1]. In a related analysis of the same trial cohort, WW + Tyr resulted in lower levels of three ceramide ratios (Cer C16:0/Cer C24:0, Cer C18:0/Cer C24:0, Cer C24:1/Cer C24:0) associated with improved endothelial function [2].

Endothelial function Cardiovascular biomarkers Ceramide ratios Randomized controlled trial

In Vivo Hepatic CYP2D6/CYP2A6-Mediated Conversion: Tyrosol as Endogenous Hydroxytyrosol Precursor

Tyrosol undergoes hepatic phase I biotransformation to hydroxytyrosol via polymorphic cytochrome P450 isoforms CYP2D6 and CYP2A6, a conversion pathway not shared by hydroxytyrosol or other olive phenolics [1]. In human liver microsomes, tyrosol-to-hydroxytyrosol conversion was confirmed, with baculosome experiments further demonstrating that CYP2D6 and CYP3A4 can catalyze this hydroxylation [1]. Studies with human genotyped livers revealed interindividual variability in hydroxytyrosol formation, with low polygenic activity score (PAS) individuals showing lower OHTyr/Tyr ratios compared to normal PAS individuals (p < 0.05) [2]. This conversion pathway provides sustained hydroxytyrosol exposure from orally administered tyrosol, representing a pharmacologically distinct mechanism from direct hydroxytyrosol supplementation.

Pharmacokinetics CYP2D6 CYP2A6 Prodrug conversion Genetic polymorphism

Oxidative Stability During Long-Term Storage: Tyrosol Derivatives vs. Hydroxytyrosol Compounds

During 18-month storage studies of virgin olive oil at controlled temperatures (5–50 °C), tyrosol derivatives demonstrated significantly greater stability than hydroxytyrosol compounds, particularly in closed bottles with limited oxygen availability [1]. The initial degradation rate was similar at 5 °C and 15 °C but increased considerably at 25 °C and accelerated further at 50 °C, with tyrosol derivatives consistently showing slower degradation across all temperature conditions [1]. Notably, tyrosol as a free phenol is not correlated with olive oil shelf-life, whereas the hydroxytyrosol-to-tyrosol ratio shows a significant linear correlation with resistance to autoxidation (p < 0.05) [2].

Shelf-life Storage stability Olive oil phenolics Degradation kinetics

Comparative Antifibrotic Efficacy: Tyrosol and Hydroxytyrosol Exhibit Comparable In Vivo Activity Despite Differential Antioxidant Potency

In a preclinical study evaluating antifibrotic properties, both tyrosol and hydroxytyrosol reduced fibrogenesis in vitro and in vivo by downregulating profibrotic markers (α-SMA, COL1A1) and restoring physiological levels of NADPH oxidases NOX1 and NOX4 [1]. Despite hydroxytyrosol's substantially greater direct antioxidant capacity, tyrosol demonstrated comparable efficacy in modulating oxidative stress markers and inflammatory gene expression in a carbon tetrachloride-induced mouse model of liver fibrosis [1]. Both compounds transcriptionally regulated miR-181-5p and miR-29b-3p, miRNAs involved in oxidative stress damage control [1].

Liver fibrosis NADPH oxidase Hepatic stellate cells miRNA regulation

Evidence-Backed Procurement Applications for Tyrosol (CAS 501-94-0) Derived from Differential Performance Data


Cardiovascular Nutraceutical Formulations Requiring Human Clinical Validation

Tyrosol is uniquely positioned for cardiovascular health supplements where human randomized controlled trial evidence is required for regulatory substantiation or marketing claims. The demonstrated improvements in endothelial function, HDL-cholesterol elevation, homocysteine reduction, and ceramide ratio modulation following 25 mg tyrosol supplementation in at-risk humans [1] provide procurement-grade justification unavailable for many competing olive phenolics lacking equivalent clinical data. This scenario is particularly relevant for products targeting endothelial health and lipid metabolism modulation, where the endogenous CYP2D6/CYP2A6-mediated conversion to hydroxytyrosol provides sustained cardioprotective metabolite exposure distinct from direct hydroxytyrosol administration [2].

Long-Shelf-Life Functional Foods and Beverages Subject to Thermal Processing

Tyrosol and its derivatives are the procurement-optimal choice for functional food and beverage applications requiring extended ambient storage or thermal processing (pasteurization, sterilization). The documented stability of tyrosol derivatives compared to hydroxytyrosol compounds during 18-month storage across 5–50 °C temperature ranges [1] directly supports formulation shelf-life claims. Applications include fortified oils, ready-to-drink functional beverages, and thermally processed foods where hydroxytyrosol's catechol structure would undergo rapid oxidative degradation. Procurement specifications should prioritize tyrosol content and derivative forms when shelf-life extension is the primary technical requirement, rather than high initial antioxidant capacity.

Hepatic Fibrosis and Chronic Liver Disease Preclinical Research Models

Tyrosol should be prioritized over hydroxytyrosol for preclinical liver fibrosis studies where disease-modifying efficacy comparable to hydroxytyrosol has been demonstrated [1], but with the additional benefit of a distinct metabolic and cellular accumulation profile. The comparable downregulation of α-SMA, COL1A1, and NOX1/NOX4 in vivo indicates that tyrosol achieves therapeutic equivalence in fibrosis models despite lower direct antioxidant activity [1]. Procurement for this application is further justified by tyrosol's progressive intracellular accumulation kinetics [2], which may provide sustained hepatic stellate cell modulation distinct from hydroxytyrosol's rapid clearance profile.

Prodrug-Based Sustained-Release Hydroxytyrosol Delivery Systems

Tyrosol functions as an endogenous prodrug for hydroxytyrosol via CYP2D6/CYP2A6-mediated hepatic conversion [1], enabling sustained and genetically modulated hydroxytyrosol exposure that cannot be achieved through direct hydroxytyrosol supplementation. This application scenario is specifically relevant for pharmaceutical and advanced nutraceutical development where bolus hydroxytyrosol administration produces rapid peak-and-trough pharmacokinetics unsuitable for chronic disease management. Tyrosol procurement enables formulation strategies that leverage the polymorphic CYP enzyme system for individualized hydroxytyrosol exposure, with low polygenic activity score individuals showing distinct OHTyr/Tyr ratios [2], creating opportunities for genetically-informed dosing strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyrosol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.